molecular formula C14H22O8 B151239 (-)-Dipivaloyl-L-tartaric Acid CAS No. 65259-81-6

(-)-Dipivaloyl-L-tartaric Acid

Cat. No.: B151239
CAS No.: 65259-81-6
M. Wt: 318.32 g/mol
InChI Key: UFHJEZDFEHUYCR-HTQZYQBOSA-N
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Description

(-)-Dipivaloyl-L-tartaric Acid is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of pivaloyloxy groups enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Dipivaloyl-L-tartaric Acid typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with pivaloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent any side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(-)-Dipivaloyl-L-tartaric Acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield (2R,3R)-2,3-dihydroxybutanedioic acid and pivalic acid.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Substitution: The pivaloyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Hydrolysis: (2R,3R)-2,3-dihydroxybutanedioic acid and pivalic acid.

    Oxidation: Oxo derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(-)-Dipivaloyl-L-tartaric Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (-)-Dipivaloyl-L-tartaric Acid involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In drug delivery systems, its stability and reactivity allow for controlled release of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Dihydroxybutanedioic acid: The parent compound, which lacks the pivaloyloxy groups.

    (2R,3R)-2,3-Dimethoxybutanedioic acid: A similar compound with methoxy groups instead of pivaloyloxy groups.

    (2R,3R)-2,3-Dibenzoyloxybutanedioic acid: Another ester derivative with benzoyloxy groups.

Uniqueness

The presence of pivaloyloxy groups in (-)-Dipivaloyl-L-tartaric Acid imparts unique properties such as enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive intermediates.

Properties

IUPAC Name

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHJEZDFEHUYCR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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